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Compound of Interest

Compound Name: 3-Iodo-1H-indole-6-carbaldehyde

CAS No.: 1858251-19-0

Cat. No.: B1407146

Get Quote

Executive Summary: The "Reverse" Indole Scaffold
While the indole-3-carbaldehyde (I3A) scaffold is a ubiquitous pharmacophore in medicinal

chemistry (acting as a precursor for diverse anticancer agents), the Indole-6-carbaldehyde

(I6CA) isomer represents a distinct, under-explored chemical space.

Recent data indicates that shifting the formyl group from C3 to C6 drastically alters the

biological target profile. Unlike I3A, which predominantly targets DNA replication and the Aryl

Hydrocarbon Receptor (AhR), I6CA and its derivatives exhibit high specificity for metabolic

regulation (adipogenesis inhibition) and matrix metalloproteinase (MMP-9) suppression. This

guide compares these activities and outlines the synthesis of bioactive hydrazones derived

from I6CA.
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Feature
Indole-3-Carbaldehyde
(Standard)

Indole-6-Carbaldehyde
(Focus)

Primary Target DNA Topoisomerase, AhR MMP-9, PPARγ, Nrf2/HO-1

Key Activity Antiproliferative (Cytotoxic)
Anti-adipogenic, Anti-

metastatic

Electronic Effect
Electron-rich C3 (Enamine-

like)

Electron-deficient C6

(Benzenoid)

Synthetic Utility Mannich Bases, Chalcones
Hippuric Hydrazones (Green

Synthesis)

Structural Activity Relationship (SAR) & Mechanism
The biological divergence of I6CA stems from the electronic environment of the indole benzene

ring compared to the pyrrole ring.

Mechanistic Pathway: Antioxidant & Anti-Metastatic
Activity
I6CA exerts cytoprotective effects via the Nrf2/HO-1 signaling pathway, a mechanism distinct

from the DNA-intercalation often seen with 3-substituted indoles. Furthermore, it blocks the NF-

κB pathway, leading to the downregulation of MMP-9, a key enzyme in cancer metastasis.
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Figure 1: Dual-action mechanism of I6CA.[1] The compound activates the antioxidant Nrf2

pathway while simultaneously inhibiting the NF-κB/MMP-9 axis to prevent metastasis.
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Comparative Biological Performance[2]
A. Metabolic & Anti-Cancer Activity
Data indicates that I6CA derivatives are superior to their 3-substituted counterparts in specific

metabolic assays.

Table 1: Comparative Efficacy in Adipogenesis and Metastasis Models

Compound Assay Model Outcome
IC50 / Effective
Dose

Reference

I6CA (STC-5)
3T3-L1

Adipocytes

Inhibition of Lipid

Accumulation

Significant

reduction at 50

µM

[1, 2]

I3A (STC-2)
3T3-L1

Adipocytes

Weak/No

Inhibition

> 100 µM

(Inactive)
[1]

I6CA
HT1080

(Fibrosarcoma)
MMP-9 Inhibition

Dose-dependent

(10-50 µM)
[3]

I6CA
V79-4

Fibroblasts

Cytoprotection

(vs H₂O₂)

Recovery of

viability to ~90%
[4]

B. Antimicrobial & Antiviral Potential (Hydrazone
Derivatives)
Schiff bases and hydrazones derived from I6CA have shown promise against viral proteases, a

property enhanced by the specific geometry of the 6-position which may offer better steric fit in

certain viral binding pockets compared to the 3-position.

Table 2: Activity of I6CA-Derived Hippuric Hydrazones
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Derivative Class Reaction Partner Target / Activity
Synthetic Yield
(Green Method)

Hippuric Hydrazone Ethyl Hippurate
Potential COVID-19

Protease Inhibitor
88-92%

Thiosemicarbazone Thiosemicarbazide
Broad Spectrum

Antimicrobial
85%

Experimental Protocols
Protocol A: Green Synthesis of I6CA Hippuric
Hydrazones
Rationale: Traditional Schiff base synthesis requires refluxing in ethanol/methanol with acid

catalysis. The 6-position aldehyde is less reactive than the 3-position due to lack of direct

resonance with the indole nitrogen lone pair. Microwave irradiation overcomes this activation

energy barrier without solvents.

Workflow Diagram:
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Figure 2: Solvent-free microwave synthesis workflow for I6CA hydrazones.

Step-by-Step Methodology:

Preparation: Mix equimolar amounts (0.01 mol) of Indole-6-carbaldehyde and Ethyl

Hippurate in a clean mortar.

Homogenization: Grind the mixture until a uniform powder is obtained.
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Reaction: Transfer the mixture to a borosilicate glass vial. Irradiate in a microwave reactor at

300W.

Critical Control: Irradiate in 30-second bursts, mixing in between, to prevent local

overheating and charring. Total time typically 3–5 minutes.

Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl

Acetate (7:3). The aldehyde spot (Rf ~0.6) should disappear.

Purification: Wash the resulting solid with ice-cold ethanol (2 x 5 mL) to remove unreacted

starting materials. Recrystallize from hot ethanol to obtain the pure hydrazone.

Protocol B: MMP-9 Inhibition Assay (Gelatin
Zymography)
Rationale: To verify the anti-metastatic potential of I6CA, this assay measures the enzymatic

activity of MMP-9 secreted by cancer cells.

Cell Culture: Seed HT1080 cells (2 x 10⁵ cells/well) in 6-well plates.

Treatment: Treat cells with I6CA (0, 10, 25, 50 µM) for 1 hour, then stimulate with PMA (10

ng/mL) for 24 hours.

Collection: Collect conditioned media (supernatant).

Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto 10% SDS-

PAGE gel containing 0.1% gelatin.

Renaturation: Wash gel in 2.5% Triton X-100 (2 x 30 min) to remove SDS and renature the

enzymes.

Incubation: Incubate gel in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at

37°C for 18–24 hours.

Staining: Stain with Coomassie Blue R-250. MMP-9 activity appears as clear bands against

a blue background.
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Quantification: Scan gels and analyze band intensity using ImageJ software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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